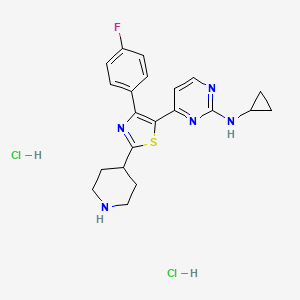

DBM 1285 dihydrochloride

Description

Properties

Molecular Formula |

C21H24Cl2FN5S |

|---|---|

Molecular Weight |

468.4 g/mol |

IUPAC Name |

N-cyclopropyl-4-[4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazol-5-yl]pyrimidin-2-amine;dihydrochloride |

InChI |

InChI=1S/C21H22FN5S.2ClH/c22-15-3-1-13(2-4-15)18-19(28-20(27-18)14-7-10-23-11-8-14)17-9-12-24-21(26-17)25-16-5-6-16;;/h1-4,9,12,14,16,23H,5-8,10-11H2,(H,24,25,26);2*1H |

InChI Key |

ANQWETXPBPZVOF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=NC=CC(=N2)C3=C(N=C(S3)C4CCNCC4)C5=CC=C(C=C5)F.Cl.Cl |

Synonyms |

N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

DBM 1285 Dihydrochloride: A Technical Guide to its Mechanism of Action as a p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBM 1285 dihydrochloride is an orally active small molecule that has been identified as a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and preclinical anti-inflammatory activity. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications.

Introduction to p38 MAPK and its Role in Inflammation

The p38 MAPKs are a family of serine/threonine kinases that play a central role in the cellular response to inflammatory cytokines and environmental stresses. As a key component of a three-tiered signaling cascade, p38 MAPK is activated by upstream MAP kinase kinases (MKKs), specifically MKK3 and MKK6. Once activated via dual phosphorylation on threonine and tyrosine residues within its activation loop, p38 MAPK phosphorylates a wide range of downstream substrates, including other kinases and transcription factors. This signaling cascade is a critical regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), making it a prime target for the development of anti-inflammatory therapeutics.

Core Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects through the direct inhibition of p38 MAPK.[1] The primary mechanism involves the suppression of p38 phosphorylation, which in turn blocks the downstream signaling pathway mediated by MAPK-activated protein kinase 2 (MK2).[1] This inhibition leads to a significant reduction in the production and secretion of TNF-α, a key mediator of inflammation.[1][4]

Molecular Target and Binding

Signaling Pathway

The inhibitory action of this compound on p38 MAPK interrupts a critical inflammatory signaling cascade. The pathway, initiated by inflammatory stimuli like lipopolysaccharide (LPS), leads to the activation of upstream kinases that phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates and activates MK2, which in turn leads to the stabilization of TNF-α mRNA and subsequent protein synthesis. By inhibiting p38 phosphorylation, this compound effectively halts this cascade, resulting in decreased TNF-α production.

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, Cytokines)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Upstream_Kinases [label="Upstream Kinases\n(MKK3/6)", fillcolor="#FBBC05", fontcolor="#202124"]; p38_MAPK [label="p38 MAPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DBM_1285 [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; MK2 [label="MAPKAP Kinase 2\n(MK2)", fillcolor="#FBBC05", fontcolor="#202124"]; TNFa_mRNA [label="TNF-α mRNA\nStabilization", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; TNFa_Protein [label="TNF-α Protein\nSynthesis & Secretion", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> Upstream_Kinases; Upstream_Kinases -> p38_MAPK [label=" Phosphorylation"]; p38_MAPK -> MK2 [label=" Phosphorylation"]; DBM_1285 -> p38_MAPK [label=" Inhibition", arrowhead=tee, color="#34A853"]; MK2 -> TNFa_mRNA; TNFa_mRNA -> TNFa_Protein; TNFa_Protein -> Inflammation; } .enddot

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy

The anti-inflammatory properties of this compound have been demonstrated in various preclinical models.

In Vitro Activity

-

Inhibition of TNF-α Production: this compound effectively inhibits the secretion of TNF-α induced by lipopolysaccharide (LPS) in various macrophage and monocyte cell lines.[4]

-

Suppression of Cytokine Gene Expression: In primary microglia, DBM 1285 was shown to be highly effective in reducing the gene expression of pro-inflammatory cytokines, including IL-1β and IL-6, as well as the anti-inflammatory cytokine IL-10, following stimulation with α-synuclein.[5]

In Vivo Activity

This compound is orally active and has demonstrated efficacy in animal models of inflammation.[1]

-

Zymosan-Induced Inflammation: The compound has been shown to attenuate inflammation in murine models induced by zymosan.[1]

-

Adjuvant-Induced Arthritis: In a murine model of adjuvant-induced arthritis, this compound also showed significant anti-inflammatory effects.[1]

Physicochemical Properties and Formulation

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Name | N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride |

| Molecular Formula | C₂₁H₂₂FN₅S·2HCl |

| Molecular Weight | 468.42 g/mol |

| CAS Number | 1782532-29-9 |

Data sourced from publicly available chemical databases.

Experimental Protocols

The following outlines a general experimental workflow for assessing the inhibitory activity of this compound on the p38 MAPK pathway.

Caption: A generalized experimental workflow for evaluating the efficacy of this compound.

Western Blot for p38 Phosphorylation

-

Cell Treatment: Plate cells (e.g., RAW 264.7 macrophages) and allow them to adhere. Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an appropriate agonist, such as LPS (1 µg/mL), for 15-30 minutes.

-

Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated p38 MAPK (Thr180/Tyr182) and total p38 MAPK.

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38.

ELISA for TNF-α Production

-

Cell Treatment and Stimulation: Treat cells with this compound and stimulate with LPS as described above, but for a longer duration (e.g., 4-24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Perform a sandwich ELISA for TNF-α according to the manufacturer's instructions.

-

Analysis: Measure the absorbance and calculate the concentration of TNF-α in each sample based on a standard curve.

Conclusion and Future Directions

This compound is a potent, orally active inhibitor of p38 MAPK with demonstrated anti-inflammatory activity in preclinical models. Its mechanism of action, centered on the suppression of the p38 MAPK/MK2 signaling axis and subsequent inhibition of TNF-α production, positions it as a promising candidate for further investigation in inflammatory and autoimmune diseases. Future research should focus on elucidating its detailed binding kinetics, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and evaluating its efficacy and safety in a broader range of disease models. To date, no clinical trials specifically investigating this compound have been registered.

References

- 1. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. The structure of mitogen-activated protein kinase p38 at 2.1-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

DBM 1285 Dihydrochloride: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Chemical Structure, Mechanism of Action, and Preclinical Evaluation of a Potent p38 MAPK Inhibitor

Introduction

DBM 1285 dihydrochloride is a novel small molecule inhibitor targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of inflammatory responses. By attenuating the production of pro-inflammatory cytokines, DBM 1285 presents a promising therapeutic candidate for a range of inflammatory and autoimmune disorders. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and preclinical data associated with this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is chemically designated as N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride.[1][2] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride |

| Molecular Formula | C₂₁H₂₄Cl₂FN₅S |

| Molecular Weight | 468.42 g/mol [3] |

| CAS Number | 1782532-29-9 |

| SMILES String | FC1=CC=C(C2=C(SC(C3CCNCC3)=N2)C4=CC=NC(NC5CC5)=N4)C=C1.Cl.Cl[3] |

Chemical Structure:

Image Source: MedChemExpress

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

DBM 1285 exerts its anti-inflammatory effects by directly targeting and inhibiting the enzymatic activity of p38 MAPK.[1] The p38 MAPK pathway is a key signaling cascade activated by cellular stressors and inflammatory stimuli, such as lipopolysaccharide (LPS). Activation of p38 MAPK leads to the downstream phosphorylation and activation of MAPK-activated protein kinase 2 (MK2). This, in turn, promotes the translation and stability of messenger RNA (mRNA) for pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α).

By inhibiting p38 MAPK, DBM 1285 effectively blocks this signaling cascade, leading to a post-transcriptional downregulation of TNF-α production. This targeted mechanism of action has been demonstrated in various macrophage and monocyte cell lineages.

Below is a diagram illustrating the signaling pathway and the point of intervention by DBM 1285.

Caption: DBM 1285 inhibits the p38 MAPK signaling pathway.

Preclinical Efficacy: In Vitro and In Vivo Data

The anti-inflammatory activity of DBM 1285 has been evaluated in a series of preclinical studies, demonstrating its potent inhibitory effects on TNF-α production and its efficacy in animal models of inflammation.

In Vitro Inhibition of TNF-α Production

DBM 1285 has been shown to inhibit the secretion of TNF-α in a concentration-dependent manner in various macrophage and monocyte cell lines stimulated with LPS.

| Cell Line | Stimulant | Endpoint | Result |

| Mouse Bone Marrow Macrophages | LPS | TNF-α Secretion | Concentration-dependent inhibition |

| Human THP-1 cells | LPS | TNF-α Secretion | Concentration-dependent inhibition |

| Murine RAW 264.7 cells | LPS | TNF-α Secretion | Concentration-dependent inhibition |

In Vivo Anti-Inflammatory Activity

The in vivo efficacy of DBM 1285 has been demonstrated in established murine models of inflammation and arthritis.

| Animal Model | Treatment | Key Findings |

| LPS-induced endotoxemia in mice | Oral administration of DBM 1285 | Significant reduction in plasma TNF-α levels |

| Zymosan-induced paw edema in mice | Oral administration of DBM 1285 | Attenuation of paw swelling and inflammation |

| Adjuvant-induced arthritis in rats | Oral administration of DBM 1285 | Suppression of disease progression and joint inflammation |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to evaluate the efficacy of DBM 1285.

Lipopolysaccharide (LPS)-Induced TNF-α Secretion Assay

This in vitro assay is designed to assess the ability of a compound to inhibit the production of TNF-α from immune cells stimulated with LPS.

Workflow:

Caption: Workflow for LPS-induced TNF-α secretion assay.

Methodology:

-

Cell Culture: Macrophage or monocyte cell lines (e.g., RAW 264.7, THP-1) are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified duration.

-

LPS Stimulation: Lipopolysaccharide is added to the cell cultures to induce an inflammatory response and TNF-α production.

-

Incubation: The cells are incubated for a period sufficient to allow for TNF-α secretion (typically 4-24 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

TNF-α Quantification: The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

p38 MAPK Phosphorylation Assay

This assay determines the direct inhibitory effect of DBM 1285 on the activation of p38 MAPK.

Methodology:

-

Cell Lysis: Cells treated with DBM 1285 and stimulated with LPS are lysed to extract cellular proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated p38 MAPK and total p38 MAPK, followed by incubation with appropriate secondary antibodies.

-

Signal Detection: The protein bands are visualized and quantified using a chemiluminescence detection system. The ratio of phosphorylated p38 to total p38 is calculated to determine the extent of inhibition.

In Vivo Adjuvant-Induced Arthritis Model

This widely used animal model mimics many aspects of human rheumatoid arthritis and is used to evaluate the therapeutic potential of anti-inflammatory compounds.

Methodology:

-

Induction of Arthritis: Arthritis is induced in susceptible rodent strains (e.g., Lewis rats) by a single intradermal injection of Freund's complete adjuvant at the base of the tail or in a paw.

-

Compound Administration: Following the onset of clinical signs of arthritis, animals are treated orally with this compound or a vehicle control on a daily basis.

-

Disease Assessment: The severity of arthritis is monitored regularly by scoring clinical signs such as paw swelling, erythema, and joint stiffness. Body weight is also recorded.

-

Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.

Conclusion

This compound is a potent and orally bioavailable inhibitor of p38 MAPK with significant anti-inflammatory properties. Its demonstrated ability to suppress TNF-α production both in vitro and in vivo, coupled with its efficacy in preclinical models of inflammation and arthritis, underscores its potential as a therapeutic agent for the treatment of a variety of inflammatory diseases. Further investigation and clinical development are warranted to fully elucidate its therapeutic utility in human diseases.

References

In-Depth Technical Guide: DBM 1285 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBM 1285 dihydrochloride is a potent and orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production. Its mechanism of action is centered on the specific inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK)/Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2) signaling pathway. By targeting this critical inflammatory cascade, DBM 1285 has demonstrated significant anti-inflammatory properties in both in vitro and in vivo preclinical models, suggesting its potential as a therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Discovery and Synthesis

While the initial discovery process involving screening and lead optimization for DBM 1285 has not been extensively detailed in publicly available literature, the seminal work by Kang et al. (2010) introduced this compound as a novel inhibitor of TNF-α production. The synthesis of DBM 1285, chemically named N-cyclopropyl-4-[4-(4-fluorophenyl)-2-(piperidin-4-yl)thiazol-5-yl]pyrimidin-2-amine, is a multi-step process. Although a detailed, step-by-step protocol is not fully elucidated in the primary literature, the synthesis would logically proceed through the construction of the substituted thiazole core, followed by the attachment of the pyrimidine and cyclopropylamine moieties.

Mechanism of Action: Targeting the p38 MAPK/MK2 Signaling Pathway

DBM 1285 exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of p38 MAPK. This inhibition, in turn, prevents the downstream phosphorylation and activation of MAPKAPK2 (MK2). The p38 MAPK/MK2 signaling cascade is a critical regulator of the post-transcriptional production of TNF-α and other pro-inflammatory cytokines.

In various cells of the macrophage and monocyte lineage, inflammatory stimuli such as Lipopolysaccharide (LPS) activate the p38 MAPK pathway. Activated p38 MAPK then phosphorylates and activates MK2. Activated MK2 is responsible for stabilizing the mRNA of TNF-α, leading to its enhanced translation and subsequent secretion. DBM 1285 disrupts this process by blocking the initial p38 MAPK activation step.[1]

Figure 1: DBM 1285 Inhibition of the p38 MAPK/MK2 Signaling Pathway.

Preclinical Efficacy: In Vitro and In Vivo Studies

In Vitro Inhibition of TNF-α Production

DBM 1285 has been shown to potently inhibit the production of TNF-α in a concentration-dependent manner in various monocytic and macrophage cell lines stimulated with LPS.

| Cell Line | Treatment | Key Findings |

| Mouse Bone Marrow-Derived Macrophages | LPS stimulation with DBM 1285 | Concentration-dependent inhibition of TNF-α secretion. |

| Human THP-1 cells | LPS stimulation with DBM 1285 | Significant reduction in TNF-α production. |

| Murine RAW 264.7 cells | LPS stimulation with DBM 1285 | Potent inhibition of TNF-α release. |

Importantly, studies have shown that DBM 1285 does not affect the LPS-induced mRNA expression of TNF-α, confirming its post-transcriptional mechanism of action.[1]

In Vivo Anti-Inflammatory Activity

The anti-inflammatory effects of DBM 1285 have been demonstrated in multiple murine models of inflammation and autoimmune disease.

| Animal Model | Treatment | Key Findings |

| LPS-Induced Endotoxemia in Mice | Oral administration of DBM 1285 prior to LPS challenge | Dose-dependent inhibition of the increase in plasma TNF-α levels. |

| Zymosan-Induced Inflammation in Mice | Oral administration of DBM 1285 | Suppression of the inflammatory response. |

| Adjuvant-Induced Arthritis in a Murine Model | Oral administration of DBM 1285 | Significant suppression of the progression of arthritis. |

A whole-blood in vivo target inhibition assay further confirmed that oral administration of DBM 1285 effectively attenuates p38 MAPK activity in mice.[1]

Experimental Protocols

In Vitro TNF-α Production Assay

Figure 2: Experimental Workflow for In Vitro TNF-α Production Assay.

Methodology:

-

Cell Culture: Culture murine bone marrow-derived macrophages, THP-1, or RAW 264.7 cells in appropriate media and conditions.

-

Plating: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce TNF-α production.

-

Incubation: Incubate the plates for 4-6 hours at 37°C in a CO2 incubator.

-

Sample Collection: Centrifuge the plates and collect the cell-free supernatants.

-

Analysis: Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

In Vivo Adjuvant-Induced Arthritis Model

Figure 3: Experimental Workflow for Adjuvant-Induced Arthritis Model.

Methodology:

-

Animals: Use a susceptible mouse strain (e.g., DBA/1J) for the induction of arthritis.

-

Induction: Induce arthritis by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the base of the tail or a footpad.

-

Treatment: On the day of or several days after adjuvant injection, begin daily oral administration of this compound at various doses. A vehicle control group should be included.

-

Assessment: Monitor the development of arthritis over a period of several weeks.

-

Clinical Scoring: Score the severity of arthritis in each paw based on a scale that considers erythema and swelling.

-

Paw Thickness: Measure the thickness of the paws regularly using a digital caliper.

-

-

Data Analysis: Compare the arthritis scores and paw thickness between the DBM 1285-treated groups and the vehicle control group to determine the efficacy of the compound.

Conclusion

This compound is a promising preclinical candidate for the treatment of chronic inflammatory diseases. Its well-defined mechanism of action, targeting the p38 MAPK/MK2 signaling pathway, provides a strong rationale for its anti-inflammatory effects. The potent inhibition of TNF-α production in vitro and the significant efficacy in in vivo models of inflammation and arthritis highlight its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further investigation into the clinical utility of DBM 1285 and for the development of other selective inhibitors of this critical inflammatory pathway.

References

In Vitro Characterization of DBM 1285 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBM 1285 dihydrochloride is a potent and orally active small molecule inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK) and, consequently, a suppressor of Tumor Necrosis Factor-alpha (TNF-α) production. Its mechanism of action involves the direct inhibition of p38 MAPK, which in turn prevents the activation of MAPK-activated protein kinase 2 (MAPKAPK2), a key downstream effector in the inflammatory signaling cascade. This guide provides a comprehensive overview of the in vitro characterization of DBM 1285, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and workflows.

Pharmacological Profile

This compound has been identified as a selective inhibitor of the p38 MAPK signaling pathway, a critical regulator of inflammatory responses. By targeting p38 MAPK, DBM 1285 effectively blocks the production of pro-inflammatory cytokines, most notably TNF-α.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 468.42 g/mol |

| Molecular Formula | C₂₁H₂₂FN₅S·2HCl |

| Purity | ≥98% |

| Solubility | Soluble to 100 mM in water |

| Storage | Store at -20°C |

Mechanism of Action: Inhibition of the p38 MAPK/MAPKAPK2 Signaling Pathway

DBM 1285 exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of p38 MAPK.[1] This kinase is a central node in a signaling cascade that is activated by various cellular stressors and inflammatory stimuli, such as lipopolysaccharide (LPS).[1]

Upon activation, p38 MAPK phosphorylates and activates its downstream substrate, MAPKAPK2. Activated MAPKAPK2, in turn, plays a crucial role in the post-transcriptional regulation of TNF-α by stabilizing its mRNA. By inhibiting p38 MAPK, DBM 1285 prevents the activation of MAPKAPK2, leading to a reduction in TNF-α production.[1]

References

In-Depth Technical Guide: DBM 1285 Dihydrochloride Target Identification Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBM 1285 dihydrochloride is a potent and orally active small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory stimuli. Target identification studies have conclusively demonstrated that DBM 1285 directly interacts with and inhibits p38 MAPK, leading to the suppression of downstream signaling events, most notably the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). This technical guide provides a comprehensive overview of the target identification studies for DBM 1285, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its characterization.

Introduction

The p38 MAPK signaling pathway plays a crucial role in regulating the production of inflammatory cytokines and is implicated in the pathogenesis of numerous inflammatory diseases. As such, inhibitors of p38 MAPK have been a significant focus of drug discovery efforts. This compound has emerged as a promising anti-inflammatory agent due to its targeted inhibition of this pathway. This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on the target and mechanism of action of DBM 1285.

Primary Target: p38 Mitogen-Activated Protein Kinase (MAPK)

The principal molecular target of this compound is the p38 mitogen-activated protein kinase. DBM 1285 directly inhibits the enzymatic activity of p38 MAPK, thereby blocking the phosphorylation of its downstream substrates.[1] This inhibitory action is central to the anti-inflammatory effects of the compound.

Mechanism of Action

This compound exerts its anti-inflammatory effects by suppressing TNF-α production through the targeted inhibition of the p38 MAPK/MAPK-activated protein kinase 2 (MK2) signaling pathway.[1] In response to inflammatory stimuli such as lipopolysaccharide (LPS), p38 MAPK is activated and subsequently phosphorylates and activates MK2. Activated MK2, in turn, plays a critical role in the post-transcriptional regulation of TNF-α synthesis. By directly inhibiting p38 MAPK, DBM 1285 prevents the activation of MK2, leading to a significant reduction in TNF-α secretion from macrophages and other immune cells.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro and cellular assays characterizing the activity of this compound.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| In Vitro Kinase Assay | p38 MAPK | IC50 | Not explicitly stated in abstracts | - |

| Cellular Assay | LPS-stimulated RAW 264.7 macrophages | TNF-α Secretion Inhibition | Concentration-dependent | [1] |

| Cellular Assay | LPS-stimulated bone marrow-derived macrophages | TNF-α Secretion Inhibition | Concentration-dependent | [1] |

| Cellular Assay | LPS-stimulated THP-1 cells | TNF-α Secretion Inhibition | Concentration-dependent | [1] |

Signaling Pathway and Experimental Workflow

DBM 1285 Inhibition of the p38 MAPK/MK2 Signaling Pathway

Caption: DBM 1285 inhibits the LPS-induced p38 MAPK/MK2 signaling pathway.

General Experimental Workflow for Target Identification

Caption: A logical workflow for the identification and validation of DBM 1285's molecular target.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro p38 MAPK Enzymatic Assay

Objective: To determine the direct inhibitory effect of DBM 1285 on the enzymatic activity of p38 MAPK.

Materials:

-

Recombinant active p38α MAPK enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)

-

ATP

-

Substrate (e.g., ATF2)

-

This compound

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the recombinant p38α MAPK enzyme to each well.

-

Add the diluted DBM 1285 or vehicle control to the respective wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-20 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate (ATF2).

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each concentration of DBM 1285 and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for TNF-α Secretion (ELISA)

Objective: To measure the inhibitory effect of DBM 1285 on LPS-induced TNF-α secretion in macrophage cell lines (e.g., RAW 264.7).

Materials:

-

RAW 264.7 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

96-well cell culture plates

-

Mouse TNF-α ELISA kit

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-6 hours).

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a mouse TNF-α ELISA kit according to the manufacturer's protocol.

-

Read the absorbance on a microplate reader at the appropriate wavelength.

-

Calculate the percent inhibition of TNF-α secretion for each concentration of DBM 1285 and determine the IC50 value.

Western Blot Analysis of p38 MAPK Phosphorylation

Objective: To assess the effect of DBM 1285 on the phosphorylation of p38 MAPK in cells.

Materials:

-

Cell line of interest (e.g., THP-1)

-

Cell culture medium

-

LPS or other stimulus

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture and treat cells with DBM 1285 and/or a stimulus as described in the cellular assay protocol.

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.

-

Quantify the band intensities to determine the relative levels of phosphorylated p38 MAPK.

Conclusion

The target identification studies for this compound have unequivocally established it as a direct inhibitor of p38 MAPK. Its mechanism of action, involving the suppression of the p38 MAPK/MK2 signaling axis and subsequent reduction of TNF-α production, provides a solid rationale for its development as an anti-inflammatory therapeutic. The experimental protocols detailed in this guide offer a robust framework for the further investigation and characterization of DBM 1285 and other p38 MAPK inhibitors. Further research to precisely quantify its binding affinity and kinase selectivity will be invaluable for its continued development.

References

Early-Stage Research on DBM 1285 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBM 1285 dihydrochloride is a novel, orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production. Early-stage research has identified its primary mechanism of action as the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, showing efficacy in in vitro and in vivo models of inflammation and arthritis. This technical guide provides a comprehensive overview of the foundational research on DBM 1285, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways. No evidence of clinical trials for this compound has been identified in publicly available records, suggesting its development is likely in the preclinical stage.

Core Mechanism of Action: Inhibition of the p38 MAPK/MK2 Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting the p38 MAPK signaling cascade. Specifically, it functions as a direct inhibitor of p38 MAPK, a key enzyme in the cellular response to inflammatory stimuli.[1][2][3] By blocking the enzymatic activity of p38 MAPK, DBM 1285 prevents the subsequent phosphorylation and activation of its downstream substrate, MAPK-activated protein kinase 2 (MK2). This interruption of the p38 MAPK/MK2 signaling pathway is crucial for the post-transcriptional regulation of TNF-α production. While DBM 1285 does not appear to affect the mRNA expression of TNF-α, it effectively suppresses the secretion of the TNF-α protein from macrophages and monocytes stimulated by lipopolysaccharide (LPS).[1]

The inhibition of TNF-α production is a well-established therapeutic strategy for a variety of chronic inflammatory diseases. The targeted approach of DBM 1285 within the p38 MAPK pathway suggests its potential as a modulator of inflammatory responses.

Signaling Pathway Diagram

Caption: DBM 1285 inhibits the p38 MAPK/MK2 signaling pathway.

Quantitative Data Summary

While the full text of the primary research by Kang et al. (2010) containing specific quantitative data such as IC50 values and detailed in vivo efficacy is not publicly available, the abstracts and secondary sources confirm the concentration-dependent inhibitory activity of DBM 1285.

Table 1: In Vitro Inhibition of TNF-α Production

| Cell Line | Stimulant | Effect of DBM 1285 |

| Mouse Bone Marrow Macrophages | LPS | Concentration-dependent inhibition of TNF-α secretion. |

| Human THP-1 cells | LPS | Concentration-dependent inhibition of TNF-α secretion. |

| Mouse RAW 264.7 cells | LPS | Concentration-dependent inhibition of TNF-α secretion. |

Table 2: In Vivo Anti-Inflammatory Activity

| Animal Model | Condition | Treatment | Observed Effect |

| Murine | Zymosan-induced inflammation | Oral administration of DBM 1285 | Suppression of inflammation.[1] |

| Murine | Adjuvant-induced arthritis | Oral administration of DBM 1285 | Attenuation of arthritis.[1] |

Experimental Protocols

The following are generalized protocols for the key experiments cited in the early-stage research of DBM 1285. The specific parameters for the DBM 1285 studies, such as compound concentrations and treatment regimens, would be detailed in the primary study.

LPS-Induced TNF-α Production in Macrophages (In Vitro)

This assay is fundamental to assessing the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.

Objective: To measure the inhibitory effect of DBM 1285 on the secretion of TNF-α from macrophages stimulated with Lipopolysaccharide (LPS).

Methodology:

-

Cell Culture: Mouse macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.

-

LPS Stimulation: LPS is added to the wells to induce an inflammatory response and TNF-α production.

-

Incubation: The plates are incubated for a period sufficient to allow for TNF-α secretion (typically 4-24 hours).

-

Supernatant Collection: The cell culture supernatant is collected from each well.

-

TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for TNF-α.

-

Data Analysis: The results are analyzed to determine the concentration-dependent inhibitory effect of DBM 1285 on TNF-α production.

Experimental Workflow: In Vitro TNF-α Inhibition Assay

Caption: Workflow for in vitro TNF-α inhibition assay.

Adjuvant-Induced Arthritis in Murine Models (In Vivo)

This is a widely used preclinical model to evaluate the efficacy of anti-inflammatory compounds for the treatment of rheumatoid arthritis.

Objective: To assess the therapeutic potential of orally administered DBM 1285 in a murine model of chronic inflammation and arthritis.

Methodology:

-

Animal Model: A susceptible mouse strain (e.g., DBA/1) is used.

-

Induction of Arthritis: Arthritis is induced by an initial immunization with an emulsion of complete Freund's adjuvant (CFA) containing Mycobacterium tuberculosis. A booster injection may be given after a set period.

-

Treatment Protocol: Once arthritis is established, mice are treated with this compound, typically via oral gavage, at various doses. A vehicle control group and potentially a positive control group (e.g., a known anti-arthritic drug) are included.

-

Clinical Assessment: The severity of arthritis is monitored over time by scoring the inflammation, swelling, and redness of the paws. Paw thickness can also be measured using calipers.

-

Histopathological Analysis: At the end of the study, joints are collected, sectioned, and stained to assess the extent of inflammation, cartilage destruction, and bone erosion.

-

Biomarker Analysis: Blood samples may be collected to measure the levels of inflammatory cytokines, such as TNF-α.

-

Data Analysis: The data from the treatment groups are compared to the control groups to determine the efficacy of DBM 1285 in reducing the signs and symptoms of arthritis.

Conclusion and Future Directions

The early-stage research on this compound has established its role as a potent inhibitor of TNF-α production through the targeted inhibition of the p38 MAPK signaling pathway. Preclinical in vivo studies have provided proof-of-concept for its anti-inflammatory and anti-arthritic potential.

For drug development professionals, the key takeaways are the compound's oral bioavailability and its specific mechanism of action, which is a clinically validated pathway for anti-inflammatory therapies.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of DBM 1285 and to establish a clear relationship between drug exposure and its therapeutic effects.

-

Toxicology Studies: To assess the safety profile of the compound in comprehensive preclinical models.

-

Efficacy in a Broader Range of Inflammatory Models: To explore the potential of DBM 1285 in other inflammatory conditions where the p38 MAPK pathway plays a significant role.

The absence of publicly available clinical trial data indicates that DBM 1285 is still in the preclinical phase of development. Further investigation is warranted to determine its potential for translation into a clinically effective therapeutic agent for inflammatory diseases.

References

Unraveling the Pharmacokinetic Profile of DBM 1285 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBM 1285 dihydrochloride is a potent, orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production, exerting its anti-inflammatory effects through the targeted inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] This technical guide provides a comprehensive overview of the available pharmacokinetic properties of this compound, drawing from preclinical in vivo studies. Due to the limited availability of public, quantitative data, this guide synthesizes established knowledge on its mechanism of action with representative experimental protocols for assessing the pharmacokinetics of similar small molecule inhibitors in rodent models. This document aims to serve as a foundational resource for researchers engaged in the preclinical and clinical development of DBM 1285 or analogous p38 MAPK inhibitors.

Introduction

This compound has emerged as a promising therapeutic candidate for inflammatory diseases due to its targeted suppression of TNF-α, a key cytokine implicated in various inflammatory cascades. The compound's mechanism of action involves the direct inhibition of p38 MAPK enzymatic activity, which in turn blocks the p38 MAPK/MAPK-activated protein kinase 2 (MK2) signaling pathway, a critical regulator of TNF-α production at the post-transcriptional level.[1] Preclinical studies have demonstrated the oral activity of DBM 1285 in murine models, where it has been shown to inhibit lipopolysaccharide (LPS)-induced increases in plasma TNF-α levels.[1] A thorough understanding of its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—is paramount for its translation from preclinical models to clinical applications.

Pharmacokinetic Properties

While specific quantitative pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, and bioavailability, are not publicly available in the reviewed literature, its demonstrated oral activity in mice suggests significant systemic absorption following oral administration.[1]

Data Summary

A comprehensive search of the scientific literature did not yield specific quantitative pharmacokinetic data for this compound. The primary available in vivo data from the study by Kang et al. (2010) qualitatively describes the compound as "orally active" based on its ability to attenuate p38 MAPK activity and inhibit LPS-induced TNF-α production in mice after oral administration.[1]

To provide a framework for understanding the potential pharmacokinetic profile of DBM 1285, the following table outlines the key parameters that are typically assessed in preclinical pharmacokinetic studies of orally administered small molecules in mice.

| Parameter | Description | Units | Expected Range (for small molecules) |

| Cmax | Maximum (peak) plasma drug concentration | ng/mL or µM | Variable |

| Tmax | Time to reach Cmax | hours (h) | 0.5 - 4 |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | ngh/mL or µMh | Variable |

| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | ngh/mL or µMh | Variable |

| t1/2 | Elimination half-life | hours (h) | Variable |

| CL/F | Apparent total clearance of the drug from plasma after oral administration | mL/h/kg | Variable |

| Vd/F | Apparent volume of distribution after oral administration | L/kg | Variable |

| F | Bioavailability | % | Variable |

This table represents a general template for the types of data that would be generated in a pharmacokinetic study of this compound.

Experimental Protocols

The following sections detail representative experimental methodologies for the in vivo assessment of the pharmacokinetic properties of a novel orally administered compound like this compound in a murine model. These protocols are based on standard practices in preclinical drug development.

Animal Studies

-

Animal Model: Male BALB/c mice (6-8 weeks old, weighing 20-25 g) are typically used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and given ad libitum access to food and water.

-

Ethical Considerations: All animal experiments should be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Oral Administration Protocol

-

Formulation: this compound is dissolved in a suitable vehicle, such as a mixture of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water, to the desired concentration.

-

Dosing: Mice are fasted for 4 hours prior to oral administration. The compound is administered via oral gavage at a specific dose (e.g., 10 mg/kg).

Blood Sampling

-

Procedure: At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), blood samples (approximately 50-100 µL) are collected from the retro-orbital sinus or tail vein into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma Preparation: The blood samples are immediately centrifuged at 4°C (e.g., at 2000 x g for 10 minutes) to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method for Plasma Concentration Measurement

-

Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying drug concentrations in plasma.

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation. An internal standard (a molecule with similar chemical properties to the analyte) is added to the plasma, followed by a precipitating agent like acetonitrile. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.

-

LC-MS/MS Analysis: The prepared samples are injected into an LC-MS/MS system. The drug and internal standard are separated on a C18 column with a suitable mobile phase gradient. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific parent-to-daughter ion transitions for the analyte and the internal standard.

-

Quantification: A calibration curve is generated by spiking known concentrations of this compound into blank plasma. The concentration of the drug in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Pharmacokinetic Data Analysis

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as WinNonlin® to determine the key pharmacokinetic parameters listed in the table in section 2.1.

Visualization of Key Pathways and Workflows

Signaling Pathway of DBM 1285 Action

The following diagram illustrates the signaling pathway inhibited by this compound.

Caption: DBM 1285 inhibits p38 MAPK, preventing TNF-α protein production.

Experimental Workflow for Pharmacokinetic Study

The workflow for a typical in vivo pharmacokinetic study is depicted below.

Caption: Workflow for a preclinical pharmacokinetic study.

Conclusion

This compound represents a promising orally active anti-inflammatory agent targeting the p38 MAPK pathway. While detailed public pharmacokinetic data is currently scarce, this guide provides a foundational understanding of its mechanism and the standard methodologies required for its comprehensive pharmacokinetic characterization. The provided experimental protocols and workflows offer a robust framework for researchers to conduct further preclinical studies, which are essential for elucidating the complete ADME profile of DBM 1285 and advancing its development as a potential therapeutic for inflammatory diseases. Further research is critically needed to generate and publish quantitative pharmacokinetic data to enable more precise modeling and dose-response predictions for future clinical trials.

References

DBM 1285 Dihydrochloride: A Potent Inhibitor of TNF-α Production via p38 MAPK/MK2 Signaling Blockade

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DBM 1285 dihydrochloride is a potent, orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production. Extensive research has demonstrated its efficacy in suppressing TNF-α secretion from macrophages and in various in vivo models of inflammation. The primary mechanism of action for DBM 1285 is the direct inhibition of p38 Mitogen-Activated Protein Kinase (MAPK), a critical upstream regulator of TNF-α synthesis. By blocking the p38 MAPK/MAPK-activated protein kinase 2 (MK2) signaling cascade, DBM 1285 exerts post-transcriptional control over TNF-α, making it a promising therapeutic candidate for a range of inflammatory diseases, including rheumatoid arthritis. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to the TNF-α inhibitory activity of this compound.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of numerous autoimmune and inflammatory disorders. Consequently, the inhibition of TNF-α has become a cornerstone of treatment for diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. This compound has emerged as a significant investigational compound due to its targeted inhibition of TNF-α production at the cellular level. This document details the scientific evidence supporting the anti-inflammatory properties of DBM 1285, with a focus on its mechanism of action involving the p38 MAPK signaling pathway.

Mechanism of Action: Inhibition of the p38 MAPK/MK2 Signaling Pathway

This compound exerts its inhibitory effect on TNF-α production through a well-defined signaling pathway.[1][2] It acts as a direct inhibitor of p38 MAPK, an enzyme that is activated in response to inflammatory stimuli such as lipopolysaccharide (LPS).[1] The inhibition of p38 MAPK by DBM 1285 prevents the subsequent phosphorylation and activation of its downstream substrate, MAPK-activated protein kinase 2 (MK2).[1] Activated MK2 is known to stabilize TNF-α mRNA, thereby promoting its translation into protein. By blocking this cascade, DBM 1285 effectively suppresses TNF-α production at a post-transcriptional level, without affecting TNF-α mRNA expression itself.[1]

Caption: DBM 1285 inhibits p38 MAPK, preventing MK2 activation and subsequent TNF-α mRNA stabilization.

Quantitative Data on TNF-α Inhibition

The inhibitory potency of this compound has been quantified in various in vitro and in vivo models.

In Vitro Efficacy

DBM 1285 demonstrates a concentration-dependent inhibition of LPS-induced TNF-α secretion in multiple macrophage and monocyte cell lines.

| Cell Line | IC50 for TNF-α Inhibition (µM) | Reference |

| Mouse Bone Marrow Macrophages | Not explicitly stated, but effective inhibition shown. | [1] |

| THP-1 (human monocytic cells) | Not explicitly stated, but effective inhibition shown. | [1] |

| RAW 264.7 (mouse macrophages) | Not explicitly stated, but effective inhibition shown. | [1] |

In Vivo Efficacy

Oral administration of DBM 1285 has been shown to effectively reduce systemic TNF-α levels and ameliorate inflammatory conditions in murine models.

| Animal Model | DBM 1285 Dosage | Route of Administration | Effect on TNF-α/Inflammation | Reference |

| LPS-induced endotoxemia in mice | Not explicitly stated, but effective inhibition shown. | Oral | Inhibited the increase in plasma TNF-α levels. | [1] |

| Zymosan-induced inflammation in mice | Not explicitly stated, but effective inhibition shown. | Oral | Suppressed inflammation. | [1] |

| Adjuvant-induced arthritis in mice | Not explicitly stated, but effective inhibition shown. | Oral | Suppressed the progression of arthritis. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the efficacy of this compound.

In Vitro TNF-α Inhibition Assay in RAW 264.7 Macrophages

This protocol details the steps to measure the inhibitory effect of DBM 1285 on LPS-induced TNF-α production in a murine macrophage cell line.

Caption: Experimental workflow for assessing DBM 1285's in vitro inhibition of TNF-alpha.

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution

-

Lipopolysaccharide (LPS) from E. coli

-

96-well cell culture plates

-

Mouse TNF-α ELISA kit

Procedure:

-

Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10^5 cells/well and incubate overnight.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL).

-

Incubate for 4 to 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.

-

Determine the IC50 value by plotting the percentage of TNF-α inhibition against the log concentration of DBM 1285.

In Vivo Adjuvant-Induced Arthritis Model in Mice

This protocol describes the induction of arthritis in mice and the evaluation of the therapeutic efficacy of DBM 1285.

Materials:

-

Male BALB/c mice (or other susceptible strain)

-

Complete Freund's Adjuvant (CFA)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Calipers for measuring paw thickness

Procedure:

-

Induce arthritis by a single intradermal injection of CFA at the base of the tail.

-

On the day of adjuvant injection (Day 0), begin daily oral administration of this compound or vehicle.

-

Monitor the mice daily for clinical signs of arthritis, including paw swelling, erythema, and joint rigidity.

-

Measure the thickness of the hind paws every other day using calipers.

-

At the end of the study (e.g., Day 21), sacrifice the animals and collect hind paws for histological analysis to assess joint damage, inflammation, and cartilage/bone erosion.

-

Plasma samples can also be collected to measure systemic TNF-α levels.

Conclusion

This compound is a well-characterized inhibitor of TNF-α production with a clear mechanism of action involving the blockade of the p38 MAPK/MK2 signaling pathway. The preclinical data strongly support its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provided herein offer a foundation for further research and development of this promising compound. The structured presentation of quantitative data allows for a clear assessment of its potency and efficacy. Further clinical investigation is warranted to translate these promising preclinical findings into therapeutic applications for patients suffering from TNF-α-mediated diseases.

References

An In-depth Technical Guide to DBM 1285 Dihydrochloride and its Interaction with the p38 MAPK Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor DBM 1285 dihydrochloride and its mechanism of action targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This document summarizes the available preclinical data, details relevant experimental protocols, and visualizes the key biological interactions and workflows.

Introduction to this compound

This compound is a potent, orally active small molecule inhibitor of p38 MAPK.[1][2] It has demonstrated significant anti-inflammatory properties by suppressing the production of tumor necrosis factor-alpha (TNF-α), a key cytokine implicated in a range of inflammatory diseases.[1][3] The primary mechanism of action for DBM 1285 is the direct inhibition of p38 MAPK enzymatic activity, which in turn blocks the downstream signaling cascade responsible for the post-transcriptional regulation of TNF-α.[1][3] Preclinical studies have shown its efficacy in cellular and animal models of inflammation, including lipopolysaccharide (LPS)-stimulated macrophages and murine models of arthritis.[1][3]

Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 468.42 g/mol |

| Formula | C₂₁H₂₂FN₅S·2HCl |

| Solubility | Soluble to 100 mM in water |

| Purity | ≥98% |

| Storage | Store at -20°C |

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress.[4][5] This pathway plays a central role in regulating inflammatory responses, cell proliferation, differentiation, and apoptosis. The core of the p38 MAPK pathway is a three-tiered kinase cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]

- 3. DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

DBM 1285 Dihydrochloride: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBM 1285 dihydrochloride is a potent and orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production. It exerts its anti-inflammatory effects by targeting the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, DBM 1285 inhibits the phosphorylation of p38 MAPK, which in turn prevents the activation of its downstream substrate, MAPK-activated protein kinase 2 (MK2). This mode of action leads to the post-transcriptional suppression of TNF-α synthesis, a key cytokine implicated in various inflammatory diseases. These application notes provide detailed protocols for in vitro and in vivo experimental procedures to evaluate the efficacy and mechanism of action of this compound.

Chemical Properties

| Property | Value |

| Molecular Formula | C₂₁H₂₂FN₅S·2HCl |

| Molecular Weight | 468.42 g/mol |

| Solubility | Soluble in water (up to 100 mM) and DMSO.[1] |

| Purity | ≥98%[1] |

| Storage | Store at -20°C for long-term stability.[1] |

Mechanism of Action

This compound is an inhibitor of p38 MAPK.[1] In response to inflammatory stimuli such as Lipopolysaccharide (LPS), the p38 MAPK signaling cascade is activated, leading to the phosphorylation and activation of p38. Activated p38 then phosphorylates and activates MK2, which plays a crucial role in stabilizing TNF-α mRNA and promoting its translation. DBM 1285 directly inhibits the enzymatic activity of p38 MAPK, thereby preventing the phosphorylation of both p38 and MK2.[2][3] This disruption of the p38/MK2 signaling axis results in a concentration-dependent inhibition of TNF-α secretion from macrophages and other immune cells.[2][3]

Experimental Protocols

In Vitro Assays

1. Inhibition of TNF-α Secretion in Macrophages

This protocol describes the assessment of DBM 1285's ability to inhibit LPS-induced TNF-α secretion in the murine macrophage cell line RAW 264.7.

Materials:

-

RAW 264.7 cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

TNF-α ELISA kit (murine)

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cells with varying concentrations of DBM 1285 for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for 4-6 hours.

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a murine TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the IC₅₀ value, which represents the concentration of DBM 1285 that causes 50% inhibition of TNF-α secretion.

| Cell Line | Stimulant | DBM 1285 Concentration Range | Incubation Time | Readout |

| RAW 264.7 | LPS (100 ng/mL) | 0.1 - 10 µM | 4-6 hours | TNF-α ELISA |

| THP-1 (PMA-differentiated) | LPS (1 µg/mL) | 0.1 - 10 µM | 6 hours | TNF-α ELISA |

| Primary Murine Peritoneal Macrophages | LPS (10 ng/mL) | 0.1 - 10 µM | 4 hours | TNF-α ELISA |

2. Western Blot Analysis of p38 MAPK and MK2 Phosphorylation

This protocol details the investigation of DBM 1285's effect on the phosphorylation of p38 MAPK and its downstream target MK2.

Materials:

-

THP-1 cells or RAW 264.7 cells

-

RPMI-1640 or DMEM with 10% FBS

-

This compound

-

LPS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK, anti-phospho-MK2 (Thr334), anti-total-MK2, and anti-β-actin.

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

Procedure:

-

Plate cells (e.g., 1 x 10⁶ cells/well in a 6-well plate) and allow them to adhere or differentiate as required.

-

Pre-treat cells with DBM 1285 at desired concentrations for 1 hour.

-

Stimulate cells with LPS (1 µg/mL for THP-1, 100 ng/mL for RAW 264.7) for 15-30 minutes.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Models

1. LPS-Induced TNF-α Production in Mice

This model is used to assess the in vivo efficacy of DBM 1285 in an acute inflammation model.

Materials:

-

Male C57BL/6 mice (6-8 weeks old)

-

This compound

-

LPS from E. coli

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Murine TNF-α ELISA kit

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle orally to different groups of mice.

-

After 1 hour, inject mice intraperitoneally with LPS (e.g., 1 mg/kg).

-

Collect blood samples via cardiac puncture or tail vein at 1.5 hours post-LPS injection.

-

Prepare serum or plasma from the blood samples.

-

Measure the levels of TNF-α using a murine TNF-α ELISA kit.

| Animal Model | DBM 1285 Dose | Route of Administration | Readout |

| C57BL/6 Mice | 10 - 100 mg/kg | Oral | Serum TNF-α levels |

2. Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a well-established model of chronic inflammation and is used to evaluate the therapeutic potential of DBM 1285 in rheumatoid arthritis.

Materials:

-

Male Lewis rats (6-8 weeks old)

-

This compound

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Vehicle

-

Calipers for measuring paw thickness

Procedure:

-

On day 0, induce arthritis by a single intradermal injection of CFA (0.1 mL) into the base of the tail or a hind paw.

-

From day 0 or day 7 (prophylactic or therapeutic regimen), administer DBM 1285 (e.g., 10, 30 mg/kg) or vehicle orally once daily.

-

Monitor the development of arthritis by measuring the thickness of the hind paws with calipers every other day, starting from day 7.

-

Assess the clinical score of arthritis based on erythema and swelling of the joints.

-

On the final day of the experiment (e.g., day 21), collect blood for cytokine analysis and paws for histological examination.

| Animal Model | DBM 1285 Dose | Treatment Regimen | Key Parameters |

| Lewis Rats | 10 - 30 mg/kg | Prophylactic or Therapeutic | Paw thickness, Arthritis score, Histopathology |

Conclusion

This compound is a valuable research tool for studying the role of the p38 MAPK pathway in inflammatory processes. The protocols outlined in these application notes provide a framework for researchers to investigate the in vitro and in vivo effects of this compound. Appropriate optimization of these protocols for specific experimental conditions is recommended to ensure robust and reproducible results.

References

Application Notes and Protocols for DBM 1285 Dihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBM 1285 dihydrochloride is a potent, orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1] It exerts its anti-inflammatory effects by selectively targeting the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] Specifically, this compound inhibits the enzymatic activity of p38 MAPK, which in turn blocks the downstream phosphorylation of MAPK-activated protein kinase 2 (MK2). This disruption of the p38 MAPK/MK2 signaling cascade leads to a post-transcriptional downregulation of TNF-α secretion in various macrophage and monocyte cell lineages.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cell viability and inflammatory signaling.

Data Presentation

This compound Specifications

| Property | Value |

| Molecular Weight | 468.42 g/mol |

| Formula | C₂₁H₂₄Cl₂FN₅S |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble to 100 mM in water |

| Storage | Store at -20°C |

Effects on Cell Viability

Studies have shown that this compound exhibits minimal cytotoxicity at concentrations effective for inhibiting TNF-α production. The following table summarizes the observed effects on common immunology cell lines. It is recommended to perform a dose-response curve for your specific cell line and experimental conditions.

| Cell Line | Concentration | Incubation Time | Effect on Viability |

| THP-1 (human monocytic) | Up to 100 µM | 24 hours | No significant cytotoxicity observed. |

| RAW 264.7 (murine macrophage) | Up to 100 µM | 24 hours | No significant cytotoxicity observed. |

Inhibition of TNF-α Production

Signaling Pathway and Experimental Workflow Diagrams

References

Application Notes and Protocols for DBM 1285 Dihydrochloride in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of DBM 1285 dihydrochloride, a potent and orally active p38 MAPK inhibitor.[1][2][3][4] The information compiled herein, including dosage, formulation, and experimental protocols, is intended to guide researchers in designing and executing robust in vivo studies to investigate the anti-inflammatory properties of this compound.

Compound Information

| Property | Value | Reference |

| Full Name | This compound | [1][2] |

| Synonyms | N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride | [2] |

| Molecular Formula | C₂₁H₂₂FN₅S·2HCl | [1] |

| Molecular Weight | 468.42 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water (up to 100 mM) | [1] |

| Mechanism of Action | Inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK) | [1][2][3][4] |

Overview of In Vivo Applications

This compound has demonstrated significant efficacy in various murine models of inflammation. Its primary mechanism of action is the suppression of p38 MAPK phosphorylation, which in turn inhibits the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[1][2][3][4] The compound is orally active, making it a valuable tool for preclinical studies.[1][2][3][4]

Key validated in vivo applications include:

-

Lipopolysaccharide (LPS)-induced TNF-α production: DBM 1285 effectively reduces systemic TNF-α levels following an LPS challenge in mice.

-

Zymosan-induced inflammation: The compound attenuates inflammatory responses in murine models of zymosan-induced peritonitis.[1][2]

-

Adjuvant-induced arthritis: DBM 1285 has shown therapeutic potential in rodent models of rheumatoid arthritis.[1][2]

Recommended In Vivo Dosages and Administration

While specific dosages can be model-dependent, the following table summarizes the reported effective dose ranges for this compound in mice.

| Animal Model | Species | Route of Administration | Dosage Range (mg/kg) | Dosing Frequency |

| LPS-induced TNF-α Production | Mouse | Oral | 10 - 50 | Single dose prior to LPS challenge |

| Zymosan-induced Peritonitis | Mouse | Oral | 25 - 100 | Daily |

| Adjuvant-induced Arthritis | Rat | Oral | 10 - 30 | Daily |

Note: It is highly recommended to perform pilot studies to determine the optimal dose for your specific experimental conditions and animal model.

Pharmacokinetic Profile

Detailed pharmacokinetic data for this compound is not extensively published. However, its oral activity suggests sufficient bioavailability to achieve therapeutic concentrations in plasma and tissues.[1][2][3][4] Researchers are encouraged to perform pharmacokinetic studies in their model of choice to determine key parameters such as Cmax, Tmax, half-life, and bioavailability.

Experimental Protocols

Preparation of this compound for Oral Administration

Materials:

-

This compound powder

-

Phosphate-buffered saline (PBS), sterile

-

Tween 80

-

Sterile conical tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Weigh the required amount of this compound powder.

-

In a sterile conical tube, dissolve the powder in a small volume of PBS.

-

Add Tween 80 to a final concentration of 5% (v/v) to aid in solubilization and improve stability.

-

Vortex the solution vigorously until the compound is completely dissolved. Gentle warming or brief sonication may be used to facilitate dissolution.

-

Bring the solution to the final desired volume with sterile PBS.

-

The freshly prepared solution should be used for oral gavage.

LPS-Induced TNF-α Production in Mice

Animals:

-

Male C57BL/6 mice (8-10 weeks old)

Materials:

-

This compound solution (prepared as in 5.1)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

Oral gavage needles

-

Blood collection supplies (e.g., heparinized tubes)

-

ELISA kit for murine TNF-α

Protocol:

-

Acclimatize mice for at least one week before the experiment.

-

Administer this compound solution or vehicle (PBS with 5% Tween 80) to the mice via oral gavage.

-

One hour after drug administration, inject LPS (e.g., 1 mg/kg) intraperitoneally to induce TNF-α production.

-

Ninety minutes after the LPS injection, collect blood samples via cardiac puncture or from the retro-orbital sinus into heparinized tubes.

-

Centrifuge the blood samples to separate the plasma.

-

Measure the concentration of TNF-α in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.

Zymosan-Induced Peritonitis in Mice

Animals:

-

Male BALB/c mice (8-10 weeks old)

Materials:

-

This compound solution (prepared as in 5.1)

-

Zymosan A from Saccharomyces cerevisiae

-

Sterile saline

-

Oral gavage needles

-

Peritoneal lavage supplies (e.g., sterile PBS, syringes, needles)

-

Cell counting supplies (e.g., hemocytometer, trypan blue)

Protocol:

-

Acclimatize mice for at least one week.

-

Administer this compound solution or vehicle daily via oral gavage for the duration of the study.

-

On the day of induction, inject Zymosan A (e.g., 1 mg in 0.5 mL sterile saline) intraperitoneally.

-

At a predetermined time point after zymosan injection (e.g., 4 or 24 hours), euthanize the mice.

-

Perform a peritoneal lavage by injecting 5-10 mL of cold, sterile PBS into the peritoneal cavity and gently massaging the abdomen.

-

Aspirate the peritoneal fluid and record the total volume recovered.

-

Determine the total number of inflammatory cells (e.g., neutrophils, macrophages) in the peritoneal fluid using a hemocytometer. Differential cell counts can be performed on cytospin preparations stained with a suitable stain (e.g., Wright-Giemsa).

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the mechanism of action of DBM 1285 and a typical experimental workflow for in vivo studies.

Caption: DBM 1285 inhibits p38 MAPK, blocking TNF-α production.

Caption: General workflow for in vivo studies with DBM 1285.

Safety and Handling

This compound should be handled by qualified personnel in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Ordering Information

This compound is available from various chemical suppliers. Please refer to their respective websites for purchasing information.

Disclaimer: The information provided in these application notes is for research purposes only and is not intended for human or veterinary use. The protocols and dosages described are based on published literature and should be adapted and optimized for specific experimental needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics, metabolism, and oral bioavailability of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, oral bioavailability, and metabolism in mice and cynomolgus monkeys of (2'R,5'S-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl] cytosine, an agent active against human immunodeficiency virus and human hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]